2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate is a complex organic compound that features a thiadiazole ring, an amino group, and a leucinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole, which is then reacted with appropriate reagents to introduce the amino and oxoethyl groups. The final step involves coupling with N-(phenylcarbonyl)leucinate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the leucinate moiety.
N-(phenylcarbonyl)leucinate: Contains the leucinate moiety but lacks the thiadiazole ring.
Uniqueness
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate is unique due to the combination of the thiadiazole ring and leucinate moiety, which may confer distinct biological and chemical properties compared to its individual components .
Properties
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)9-14(19-16(24)13-7-5-4-6-8-13)17(25)26-10-15(23)20-18-22-21-12(3)27-18/h4-8,11,14H,9-10H2,1-3H3,(H,19,24)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJEBKQVSMOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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